HDAC6/HDAC1 Selectivity Ratio
Hdac6-IN-38 exhibits a 6.3-fold selectivity for HDAC6 (IC₅₀ 3.25 nM) over HDAC1 (IC₅₀ 20.5 nM) in recombinant enzyme assays [1]. This selectivity profile is lower than that of Tubastatin A (~100-fold selectivity for HDAC6 over class I HDACs [2]) and slightly lower than Ricolinostat (ACY-1215; ~7.5-fold selectivity for HDAC6 over class I HDACs [2]).
| Evidence Dimension | HDAC6/HDAC1 selectivity ratio |
|---|---|
| Target Compound Data | HDAC6 IC₅₀ = 3.25 nM; HDAC1 IC₅₀ = 20.5 nM; Ratio = 6.3 |
| Comparator Or Baseline | Tubastatin A: Ratio ~100; Ricolinostat: Ratio ~7.5 |
| Quantified Difference | Hdac6-IN-38 is 16-fold less selective than Tubastatin A and 1.2-fold less selective than Ricolinostat for HDAC6 over HDAC1. |
| Conditions | Recombinant human HDAC enzyme inhibition assays (in vitro biochemical) |
Why This Matters
The intermediate selectivity of Hdac6-IN-38 may be advantageous in experimental systems where partial class I HDAC engagement is desired or tolerated, distinguishing it from ultra-selective probes like Tubastatin A.
- [1] HDAC6-IN-38 Product Datasheet. TargetMol. T86558. Accessed April 2026. View Source
- [2] Weïwer M, et al. Table 2: In vitro HDAC inhibition potency. PMC7205522. 2020. View Source
